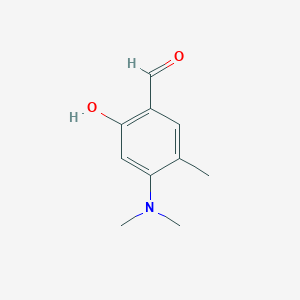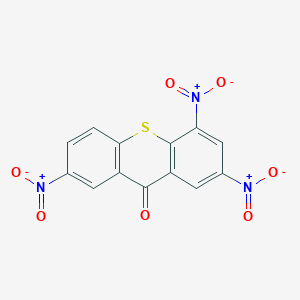![molecular formula C17H35NO B14628406 Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- CAS No. 55789-23-6](/img/structure/B14628406.png)
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For example, a Cp*Ir complex can be used to achieve high yields of cyclic amines . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. Another industrial method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives into simpler amines.
Substitution: Piperidine is widely used to convert ketones to enamines, which are substrates in the Stork enamine alkylation reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Calcium hypochlorite can be used to convert piperidine to N-chloropiperidine.
Major Products
The major products formed from these reactions include N-oxides, simpler amines, and various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine derivatives are crucial in various scientific research fields:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of piperidine derivatives varies depending on their specific structure and application. Generally, these compounds interact with molecular targets such as enzymes and receptors, modulating their activity. For example, the bioactive alkaloid evodiamine, a piperidine derivative, exhibits anti-inflammatory and anti-tumor properties by inhibiting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, structurally similar but with different reactivity.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is unique due to its specific functional groups that enhance its chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
55789-23-6 |
|---|---|
Fórmula molecular |
C17H35NO |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
1-[2-(3,7-dimethyloctoxy)ethyl]piperidine |
InChI |
InChI=1S/C17H35NO/c1-16(2)8-7-9-17(3)10-14-19-15-13-18-11-5-4-6-12-18/h16-17H,4-15H2,1-3H3 |
Clave InChI |
HREXYAMVDMVMIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


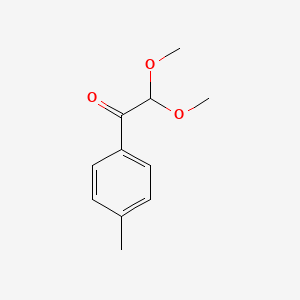

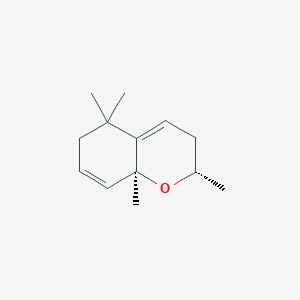
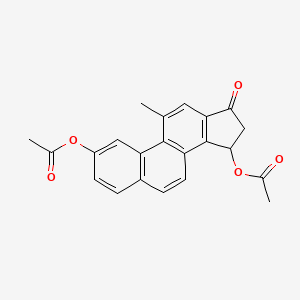
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
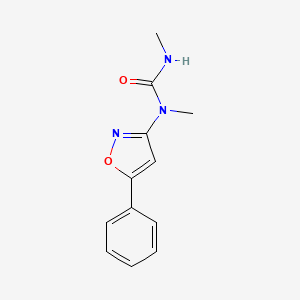

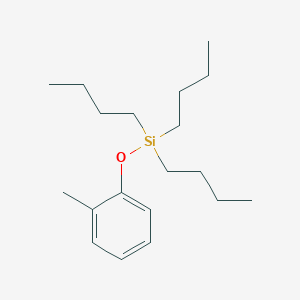


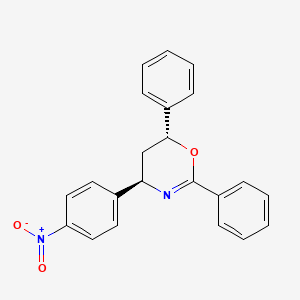
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
